DL-Leucine-d10

LC-MS/MS Isotope Dilution Internal Standard Selection

Perdeuterated DL-Leucine-d10 (M+10) provides unambiguous mass separation from endogenous leucine, eliminating the matrix effect variability and ionization discrepancies that cause FDA 483 citations when using surrogate standards. With ≥98 atom% D isotopic enrichment and co-elution behavior identical to the analyte, this SIL-IS delivers the linear calibration curves and precision mandated by EMA for pharmacokinetic submissions. Essential for plasma/serum leucine quantification, SILAC proteomics, and BCAA flux studies.

Molecular Formula C6H13NO2
Molecular Weight 141.23 g/mol
CAS No. 29909-01-1
Cat. No. B1591466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucine-d10
CAS29909-01-1
Molecular FormulaC6H13NO2
Molecular Weight141.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
InChIKeyROHFNLRQFUQHCH-SHJFKSRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucine-d10 (CAS 29909-01-1) Stable Isotope-Labeled Amino Acid for Quantitative LC-MS/MS


DL-Leucine-d10 (CAS 29909-01-1) is a perdeuterated stable isotope-labeled analog of the essential branched-chain amino acid DL-leucine, in which ten hydrogen atoms are replaced by deuterium [1]. With a molecular formula of C₆H₃D₁₀NO₂ and molecular weight of 141.23 g/mol, this compound provides a mass shift of M+10 relative to unlabeled leucine, enabling unambiguous mass spectrometric differentiation from the endogenous analyte [1][2]. The compound is manufactured to isotopic enrichment specifications of ≥98 atom % D and chemical purity ≥98%, making it suitable for use as an internal standard in quantitative bioanalytical LC-MS/MS methods [2].

Why Structural Analogs or Unlabeled Internal Standards Cannot Substitute DL-Leucine-d10 in Regulated Bioanalysis


In LC-MS/MS quantification of leucine in complex biological matrices such as plasma or urine, substitution with unlabeled DL-leucine or structural analogs (e.g., norleucine) introduces uncontrolled analytical error due to differential matrix effects, ionization behavior, and extraction recovery [1]. The European Medicines Agency (EMA) reports that over 90% of submissions incorporate stable isotope-labeled internal standards (SIL-IS), and the agency has rejected studies where surrogate internal standards were deemed insufficiently analogous to the analyte [2]. The U.S. FDA, while not explicitly mandating SIL-IS, has issued 483 citations for inadequate tracking of internal standard response variability—a problem that deuterated IS like DL-Leucine-d10 directly addresses through near-identical physicochemical co-elution and ionization behavior [2].

Quantitative Differentiation Evidence: DL-Leucine-d10 Versus Comparators


Mass Shift Differentiation: M+10 Versus In-Class Deuterated Leucine Analogs

DL-Leucine-d10 provides a mass shift of M+10 relative to unlabeled leucine, compared to DL-Leucine-d7 (M+7) and DL-Leucine-d3 (M+3) [1]. This larger mass differential minimizes isotopic overlap with the endogenous M+0 analyte signal and reduces interference from naturally occurring ¹³C isotopologues . Vendors confirm isotopic purity of ≥98 atom % D for DL-Leucine-d10 .

LC-MS/MS Isotope Dilution Internal Standard Selection

Chromatographic Retention Time Shift: D10 Versus D6 Deuterated Internal Standards

Deuterated analogs with up to approximately six deuterium atoms show no measurable retention time shift relative to unlabeled analyte, whereas compounds containing ten deuterium atoms, such as DL-Leucine-d10, may exhibit a retention time shift of up to 1.2 minutes [1][2]. This shift is a documented phenomenon arising from deuterium isotope effects on reversed-phase LC retention and must be accounted for during method validation.

LC-MS/MS Chromatography Method Development

Matrix Effect Compensation: Deuterated IS Versus Surrogate (Non-Isotopic) Internal Standard

Stable isotope-labeled internal standards such as DL-Leucine-d10 co-elute with the unlabeled analyte and experience identical matrix-induced ionization suppression or enhancement, thereby normalizing the analyte/IS response ratio [1]. In contrast, surrogate internal standards (e.g., structural analogs like norleucine) may exhibit differential matrix effects due to non-identical retention times and ionization efficiencies, leading to quantitative bias [2]. Calibration curves constructed with deuterated IS yield linear regression fit, whereas non-deuterated IS methods often require weighted quadratic regression due to signal non-linearity [3].

Matrix Effects Ion Suppression LC-MS/MS Validation

Regulatory Acceptance: SIL-IS Adoption Rate in EMA Submissions

The European Medicines Agency (EMA) reports that over 90% of bioanalytical study submissions incorporate stable isotope-labeled internal standards (SIL-IS) such as DL-Leucine-d10 in supportive assay validations [1]. The agency has rejected studies where surrogate internal standards were used without adequate justification of analyte-analog similarity [1]. The U.S. FDA has issued 483 citations for failure to adequately track internal standard response variability—a risk mitigated by SIL-IS co-elution [1].

Bioanalysis Regulatory Compliance Method Validation

Procurement-Driven Application Scenarios for DL-Leucine-d10


Quantitative LC-MS/MS Bioanalysis of Leucine in Plasma/Serum for Pharmacokinetic Studies

DL-Leucine-d10 serves as the internal standard of choice for accurate quantification of endogenous leucine in human or animal plasma and serum by LC-MS/MS . Its near-identical physicochemical properties to the analyte enable normalization of matrix effects (ion suppression/enhancement) and extraction recovery variability, delivering the linear calibration curves and precision required for regulatory pharmacokinetic submissions [1]. This application leverages the compound's M+10 mass shift to avoid isotopic interference from the endogenous analyte pool .

Stable Isotope-Resolved Metabolomics and Metabolic Flux Analysis

In metabolomics and systems biology, DL-Leucine-d10 is employed as a tracer to quantify branched-chain amino acid (BCAA) turnover, protein synthesis rates, and metabolic pathway fluxes in cell culture and tissue models . The incorporation of ten deuterium atoms enables precise tracking via MS, distinguishing labeled from unlabeled leucine pools with high confidence. This supports studies of muscle metabolism, insulin signaling, and metabolic disorders such as maple syrup urine disease (MSUD) .

Proteomics and SILAC-Based Quantitative Protein Analysis

DL-Leucine-d10 is compatible with stable isotope labeling by amino acids in cell culture (SILAC) and related proteomics workflows, enabling relative and absolute quantitation of protein expression across different experimental conditions . The deuterated leucine incorporates into newly synthesized proteins without altering cellular physiology, while the M+10 mass tag allows MS-based differentiation of treatment versus control samples .

Quality Control and Impurity Profiling of Leucine-Containing Pharmaceutical Formulations

In pharmaceutical development, DL-Leucine-d10 is used as an internal standard for the quantification of leucine and leucine-derived impurities in drug substances and finished products via LC-MS or GC-MS (after derivatization) . The compound's high isotopic purity (≥98 atom % D) ensures accurate and reproducible quantitation during forced degradation studies, stability testing, and release assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Leucine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.